3-Chloroazetidine
Overview
Description
3-Chloroazetidine is an organic compound with the chemical formula C3H6ClN. It is a four-membered ring compound containing a nitrogen heterocycle, in which a chlorine atom is substituted on one of the carbon atoms. This compound is a colorless or pale yellow liquid with a melting point of -35°C and a boiling point of 115-116°C . It is soluble in many organic solvents, such as methanol, ether, and dimethyl sulfoxide .
Mechanism of Action
Target of Action
3-Chloroazetidine is a synthetic compound that has been used in the preparation of various functionalized azetidines
Mode of Action
It’s known that this compound can act as a building block for the synthesis of different 3-substituted azetidines through nucleophilic substitution of the chlorine by different carbon, nitrogen, sulfur, and oxygen nucleophiles . This suggests that this compound may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
It’s known that azetidines, the class of compounds to which this compound belongs, are used in organic synthesis and medicinal chemistry . They are involved in various catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions
Result of Action
It’s known that azetidines, the class of compounds to which this compound belongs, are used in organic synthesis and medicinal chemistry . They are involved in various catalytic processes and are excellent candidates for ring-opening and expansion reactions
Action Environment
It’s known that environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance As this compound is a synthetic compound used in organic synthesis, it’s possible that similar environmental factors could influence its action, efficacy, and stability
Preparation Methods
3-Chloroazetidine can be synthesized through several methods:
Chlorination of Azetidine: The chlorination reaction is carried out from 1,3-azetidine in the presence of a chlorinating agent such as hydrogen chloride.
Reaction with Sulfuryl Chloride and Ammonia: This compound can also be obtained by reacting sulfuryl chloride with ammonia.
Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Chloroazetidine undergoes various chemical reactions due to its strained four-membered ring structure:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Ring-Opening Reactions: The ring strain makes it susceptible to ring-opening reactions, which can be triggered under appropriate conditions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include nucleophiles for substitution and bases or acids for ring-opening reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chloroazetidine has several applications in scientific research:
Chemical Synthesis: It is used as an intermediate in the synthesis of biologically active compounds.
Pharmaceutical Manufacturing: It can be used to synthesize drugs, pesticides, and other biologically active molecules.
Surfactants: As a surfactant, it can be used as a dye dispersant and wetting agent.
Polymerization: It serves as a building block for polyamines through anionic and cationic ring-opening polymerization.
Comparison with Similar Compounds
3-Chloroazetidine can be compared with other similar compounds such as aziridines and pyrrolidines:
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain, making them less reactive.
The uniqueness of this compound lies in its balance of ring strain and stability, which provides a highly attractive entry to bond functionalization by nitrogen-carbon bond cleavage .
Properties
IUPAC Name |
3-chloroazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClN/c4-3-1-5-2-3/h3,5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXJNXCLEVZPFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573765 | |
Record name | 3-Chloroazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220003-47-4 | |
Record name | 3-Chloroazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to accessing 3-Chloroazetidine derivatives?
A1: Several strategies have been explored for the synthesis of 3-Chloroazetidines. One approach involves the ring transformation of alkyl 2-(bromomethyl)aziridine-2-carboxylates. This method leverages regioselective ring opening with hydrochloric acid, followed by base-promoted cyclization to yield alkyl this compound-3-carboxylates [, ]. Another method utilizes the addition of acyl chlorides across the strained N-C(3) bond in 3-bromomethyl-1-azabicyclo[1.1.0]butane, followed by zinc-mediated dehalogenation and ozonolysis to afford N-acyl-3-chloroazetidin-3-ones []. Additionally, researchers have investigated the use of lithium-halogen exchange reactions on 3,3-dichloroazetidin-2-ones as a means to access specific isomers of 3-chloroazetidines [].
Q2: How do the reactions of 3-chloroazetidines with nucleophiles differ from their aziridine counterparts?
A3: Studies comparing the reactivity of 1-tert-butyl-3-chloroazetidine with 1-tert-butyl-2-chloromethylaziridine towards nucleophiles like acetate and thiophenolate revealed interesting trends [, ]. While the aziridine derivative primarily undergoes substitution reactions with these nucleophiles, the this compound predominantly favors rearrangement processes. This difference in reactivity highlights the impact of ring strain and steric factors on the reaction pathways of these heterocyclic systems.
Q3: Have chiral this compound derivatives been explored as building blocks in asymmetric synthesis?
A4: Yes, the asymmetric synthesis of α-chloro-β-amino-N-sulfinyl imidates has been achieved through anti-selective Mannich-type reactions of (R(S))-methyl N-tert-butanesulfinyl-2-chloroethanimidate with aromatic aldimines []. These chiral building blocks have proven valuable in the synthesis of various enantiomerically enriched compounds, including trans-2-aryl-3-chloroazetidines []. This methodology showcases the potential of utilizing chiral this compound derivatives for accessing a diverse range of enantiopure molecules.
Q4: Can you provide an example of a unique reaction involving the nitrogen atom of a this compound derivative?
A5: Research has shown that N-(ethoxycarbonyl)-3-halo-3-(halomethyl)azetidines can undergo a "halogen dance" reaction in the presence of DBU []. For instance, reacting N-(ethoxycarbonyl)-3-(bromomethyl)-3-chloroazetidine with DBU leads to the formation of both N-(ethoxycarbonyl)-3-(bromomethylene)azetidine and N-(ethoxycarbonyl)-3-(chloromethylene)azetidine []. This intriguing observation suggests a complex interplay of elimination and nucleophilic substitution reactions involving the halogen atoms and the nitrogen center of the this compound framework.
Q5: Are there any notable examples of ring-opening reactions with 3-chloroazetidines?
A6: One compelling example involves the reaction of 3-ethyl-1-azabicyclo[1.1.0]butane with trimethylsilyl azide []. This reaction proceeds via regioselective addition to the strained N-C(3) bond, generating an intermediate that can be trapped with various electrophiles to afford N-substituted-3-azido-3-ethylazetidines []. This approach demonstrates the potential of utilizing strained this compound derivatives in ring-opening reactions to access a diverse array of functionalized azetidine building blocks.
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